3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
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Overview
Description
3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound that features both an oxazole ring and chlorinated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of oxazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxazole-4-carboxylic acid derivatives.
Reduction: Formation of oxazoline derivatives.
Scientific Research Applications
3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,2-oxazole: Lacks the chloromethyl group, which may affect its reactivity and biological activity.
3-(methyl)-4-(4-chlorophenyl)-1,2-oxazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
3-(chloromethyl)-4-phenyl-1,2-oxazole: Similar structure but without the chlorine atom on the phenyl ring, which may influence its reactivity and applications.
Uniqueness
3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2408965-25-1 |
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Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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